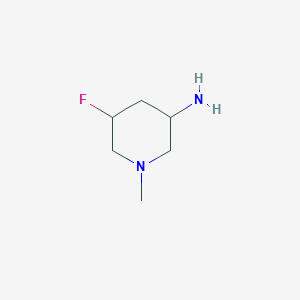![molecular formula C13H7BrF3N3 B12336828 6-Bromo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12336828.png)
6-Bromo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position, a trifluoromethyl group at the 3rd position of the phenyl ring, and a triazolo[4,3-a]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
准备方法
The synthesis of 6-Bromo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate brominated pyridine and trifluoromethyl-substituted phenyl hydrazine.
Cyclization Reaction: The key step involves the cyclization of these starting materials to form the triazolo[4,3-a]pyridine core. This is usually achieved through a condensation reaction under acidic or basic conditions.
Bromination: The final step involves the bromination of the triazolo[4,3-a]pyridine intermediate to introduce the bromine atom at the 6th position.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
6-Bromo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
6-Bromo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the design of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Material Science: The compound’s unique structural features make it useful in the development of new materials with specific properties.
作用机制
The mechanism of action of 6-Bromo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The triazolo[4,3-a]pyridine core can bind to active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity .
相似化合物的比较
6-Bromo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds, such as:
6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: This compound has a difluoromethyl group instead of a trifluoromethyl group, which may affect its biological activity and chemical reactivity.
6-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: The presence of a trifluoromethoxy group at the 4th position of the phenyl ring introduces additional steric and electronic effects.
These comparisons highlight the uniqueness of 6-Bromo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]tr
属性
分子式 |
C13H7BrF3N3 |
|---|---|
分子量 |
342.11 g/mol |
IUPAC 名称 |
6-bromo-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C13H7BrF3N3/c14-10-4-5-11-18-19-12(20(11)7-10)8-2-1-3-9(6-8)13(15,16)17/h1-7H |
InChI 键 |
VDAOUSABYGILKY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C3N2C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


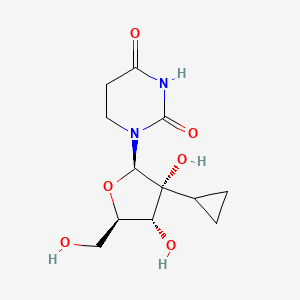
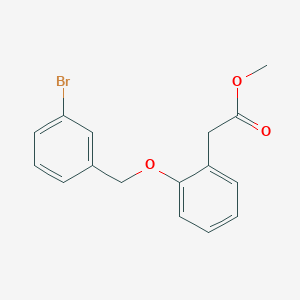
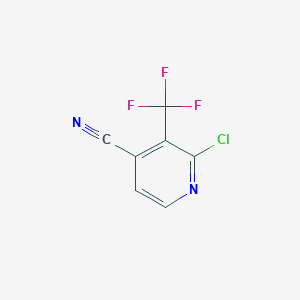

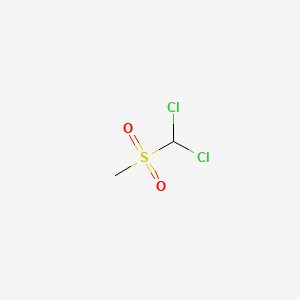
![Carbamic acid, N-[2-iodo-4-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B12336777.png)
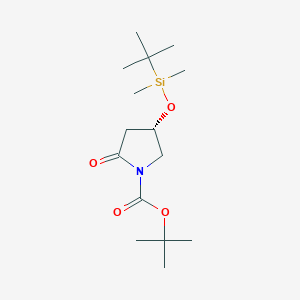
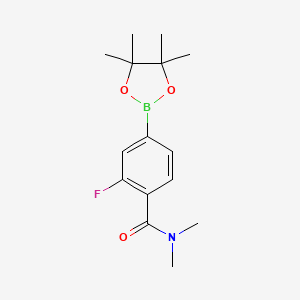
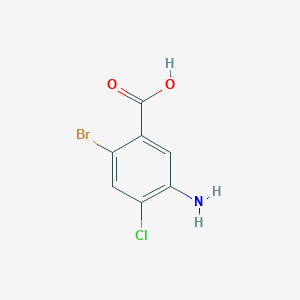
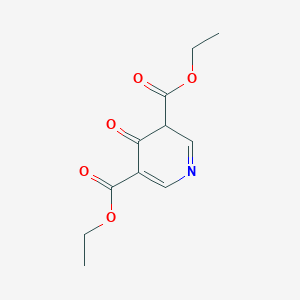

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidene-1,3-diazinan-2-one](/img/structure/B12336812.png)
![Ethyl 4-[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1-phenylethoxy]-2-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B12336818.png)
